molecular formula C16H14O2 B14777730 2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde

2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde

Cat. No.: B14777730
M. Wt: 238.28 g/mol
InChI Key: YLRWJSAZDJVXOQ-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde is an organic compound with the molecular formula C16H14O2 It is a derivative of biphenyl, characterized by the presence of two methyl groups at the 2’ and 6’ positions and two aldehyde groups at the 3 and 5 positions on the biphenyl ring

Preparation Methods

The synthesis of 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, which react with corresponding halogenated biphenyl derivatives to form the desired compound .

Industrial production methods for this compound may involve large-scale application of these synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and desired scale of production.

Chemical Reactions Analysis

2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid and planar structure that can interact with aromatic residues in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde can be compared with other biphenyl derivatives, such as:

The presence of both methyl and aldehyde groups in 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde makes it unique and valuable for specific applications that require these functional groups.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

5-(2,6-dimethylphenyl)benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C16H14O2/c1-11-4-3-5-12(2)16(11)15-7-13(9-17)6-14(8-15)10-18/h3-10H,1-2H3

InChI Key

YLRWJSAZDJVXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)C=O)C=O

Origin of Product

United States

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